(4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone

Description

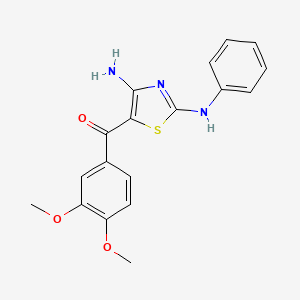

(4-Amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone is a thiazole-derived compound featuring a 3,4-dimethoxyphenyl methanone group at position 5 of the thiazole ring. The thiazole core is substituted with an amino group at position 4 and an anilino group (phenylamino) at position 2.

Properties

IUPAC Name |

(4-amino-2-anilino-1,3-thiazol-5-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-13-9-8-11(10-14(13)24-2)15(22)16-17(19)21-18(25-16)20-12-6-4-3-5-7-12/h3-10H,19H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDXLKNVUKAHTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The subsequent steps include:

Formation of the Thiazole Ring: Reacting α-haloketone with thiourea under reflux conditions in ethanol to form the thiazole ring.

Aniline Substitution: Introducing the aniline group via nucleophilic substitution, often using aniline and a suitable base like sodium hydride.

Dimethoxyphenyl Attachment: Coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring and anilino group participate in substitution reactions under specific conditions:

-

Example: In a one-pot synthesis, pyrrolidine replaces the methylsulfanyl group at C-2 of a structurally similar thiazole derivative under reflux in DMF, yielding analogs with modified biological activity .

Oxidation and Reduction

Electron-rich moieties like the anilino group and thiazole ring undergo redox transformations:

-

The dimethoxyphenyl ketone is selectively reduced to a benzyl alcohol derivative using NaBH₄, retaining the thiazole and anilino functionalities .

Electrophilic Aromatic Substitution (EAS)

The electron-donating methoxy groups activate the aryl ring for EAS:

| Reagent | Position | Product | Conditions | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -OMe | Nitro-substituted aryl derivative | 0–5°C, 2 hrs | |

| Br₂/FeBr₃ | Ortho to -OMe | Brominated aryl derivative | RT, 1 hr |

-

Nitration occurs preferentially at the para position relative to methoxy groups, as observed in analogs with similar substitution patterns .

Cycloaddition and Ring Formation

The thiazole ring participates in cycloaddition reactions to form fused heterocycles:

| Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Acetylenedicarboxylate | Reflux in toluene, 12 hrs | Thiazolo[5,4-d]pyrimidine derivative | Anticancer agent synthesis |

Comparative Reactivity with Analogous Compounds

A comparison with structurally related thiazoles highlights unique reactivity:

| Compound | Key Reaction | Rate/Outcome | Distinct Feature |

|---|---|---|---|

| (2-Anilino-1,3-thiazol-5-yl)(4-chlorophenyl)methanone | Nucleophilic substitution at C-2 | Faster than dimethoxy analog | Electron-withdrawing Cl enhances leaving group ability |

| 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone | EAS at dimethoxyphenyl ring | Higher regioselectivity due to -OMe groups | Electron-rich aryl ring facilitates attack |

Mechanistic Insights

-

Thiazole Ring Activation : The amino group at C-4 increases electron density at C-2 and C-5, favoring nucleophilic attacks and cycloadditions .

-

Steric Effects : Bulky substituents on the anilino group hinder substitution at C-2, as evidenced by slower reaction kinetics in analogs with tert-butyl groups .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone. Research indicates that compounds with a thiazole core can inhibit tubulin polymerization, a critical process in cell division.

Case Study: In Vivo Antitumor Efficacy

A notable study evaluated the effectiveness of a similar thiazole derivative in reducing tumor growth in animal models. The compound demonstrated a 58% reduction in tumor volume , outperforming standard treatments like CA-4 which showed only a 43.7% reduction . This suggests that the thiazole structure may enhance the compound's efficacy against various tumors while potentially exhibiting lower toxicity profiles compared to existing chemotherapeutics .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. The specific compound under discussion has been evaluated for its ability to combat bacterial infections.

Antimicrobial Activity Table

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This table summarizes findings from various studies indicating that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The compound's action can be detailed as follows:

- Inhibition of Tubulin Polymerization : This leads to disruption of microtubule dynamics essential for mitosis.

- Induction of Apoptosis : The resultant cell cycle arrest triggers apoptotic pathways within the cancerous cells.

Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of thiazole derivatives. Modifications at various positions on the thiazole ring have been explored to enhance biological activity.

SAR Findings

Research suggests that substituents at the C-2 and C-5 positions significantly influence the compound's potency:

- Substituents such as methoxy and dimethyl groups have been shown to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs that share its thiazole core or methanone moiety. Key structural variations include substitutions on the thiazole ring, modifications to the aromatic methanone group, and differences in functional groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Similar Compounds

Impact of Substituent Variations

- Amino and Anilino Groups: The presence of both amino and anilino groups on the thiazole ring (target compound) may enhance hydrogen-bonding interactions, improving binding to biological targets compared to analogs with single substituents (e.g., 8d–8g) .

- Chlorophenyl/Nitrophenyl: Halogen or nitro groups introduce electron-withdrawing effects, altering solubility and reactivity .

- Synthetic Yields: Compounds with bulkier substituents (e.g., phenethylamino in 8g) show lower yields (12–24%) compared to simpler analogs, highlighting synthetic challenges .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 3,4-dimethoxyphenyl methanone moiety is critical for CDK9 inhibition in analogs like 8d–8g, suggesting similar targets for the target compound .

- Synthetic Optimization : Low yields in dimethoxy-substituted compounds (e.g., 8d, 12%) indicate a need for improved coupling methods or alternative protecting groups .

- Comparative Toxicity: Limited data exist for the target compound, but chlorophenyl/nitrophenyl analogs show higher cytotoxicity, necessitating further toxicological studies .

Biological Activity

The compound (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant research findings and data.

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.411 g/mol

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, a series of thiazole derivatives were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibited potent activity with IC50 values ranging from 0.36 to 0.86 μM across three cancer cell lines .

The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics similarly to known chemotherapeutic agents like colchicine. This disruption leads to cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The thiazole moiety has also been associated with antimicrobial properties. Derivatives containing the 1,3-thiazole ring have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Aspergillus niger and Candida albicans .

Anticonvulsant Activity

Thiazole derivatives have been investigated for their anticonvulsant effects. Some related compounds demonstrated significant anticonvulsant action in animal models, with certain derivatives showing median effective doses lower than standard medications like ethosuximide . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticonvulsant potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Electron-donating groups (e.g., methoxy groups) at specific positions on the aromatic rings enhance biological activity.

- The presence of an amino group at the 2-position of the thiazole scaffold is critical for maintaining activity across various assays .

Data Summary

| Activity Type | Compound Tested | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.36 - 0.86 | Potent antiproliferative activity in multiple cell lines |

| Antimicrobial | Various thiazole derivatives | Varies | Significant activity against Gram-positive bacteria and fungi |

| Anticonvulsant | Thiazole derivatives | <20 | Lower effective doses compared to standard medications |

Case Studies

- Anticancer Study : A study evaluated a series of thiazole derivatives for their ability to inhibit cancer cell proliferation and found that compounds with specific substitutions exhibited significantly lower IC50 values compared to controls .

- Antimicrobial Evaluation : Another research effort focused on synthesizing thiazole-based compounds that were tested against various microbial strains, revealing promising results particularly in halogen-substituted derivatives .

Q & A

Q. What synthetic methodologies are most effective for preparing (4-amino-2-anilino-1,3-thiazol-5-yl)(3,4-dimethoxyphenyl)methanone?

The compound can be synthesized via a multi-step approach:

- Thiazole Core Formation : React 4-amino-2-anilino-thiazole precursors with 3,4-dimethoxybenzoyl derivatives. A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing the aryl methanone group, as demonstrated in analogous thiazole syntheses using arylboronic acids, THF, and catalysts like Pd₂(dba)₃·CHCl₃ .

- Optimization : Key parameters include reflux duration (8–12 hours), inert atmosphere (argon), and stoichiometric ratios (1:2 for thiazole precursor to arylboronic acid). Purification typically involves column chromatography or recrystallization from DMF/ethanol mixtures .

Q. What analytical techniques are critical for structural characterization?

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst Screening : Copper thiophenecarboxylate (CuTC) and tris(2-furyl)phosphine (TFP) enhance coupling efficiency in THF .

- Solvent Selection : Polar aprotic solvents (DMF, acetic acid) improve solubility of intermediates .

- Temperature Control : Reflux at 80–90°C minimizes side reactions like over-oxidation of the thiazole amine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Functional Group Variation : Synthesize analogs with substituents on the anilino (e.g., halogens, methyl) or dimethoxyphenyl group (e.g., replacing methoxy with hydroxy). Test against target enzymes (e.g., kinases) or cell lines .

- Bioassay Design : Use dose-response curves (IC₅₀ values) and comparative assays (e.g., MTT for cytotoxicity). For example, antitumor activity in related thiazoles was assessed at 10–100 μM concentrations .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Prioritize hydrogen bonds between the thiazole NH₂ and catalytic lysine residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS). Validate with experimental IC₅₀ data .

Q. How can discrepancies in biological activity data across studies be resolved?

- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, incubation time). For instance, variability in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate purity via HPLC (>95%) to rule out impurity-driven effects .

Q. What strategies mitigate oxidative degradation of the methanone group during storage?

- Stability Studies : Monitor degradation kinetics via HPLC under varying conditions (pH, temperature).

- Formulation : Use antioxidant additives (e.g., BHT) in lyophilized preparations or store in amber vials under nitrogen .

Methodological Notes

- Data Contradiction Analysis : Apply factorial experimental design to isolate variables (e.g., solvent, catalyst) contributing to yield variability .

- Ethical Compliance : Adhere to OECD guidelines for biological testing, including cytotoxicity thresholds (e.g., IC₅₀ < 50 μM for further development) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.